molecular formula C23H30N2O4S B257630 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Número de catálogo B257630
Peso molecular: 430.6 g/mol
Clave InChI: UDZRWHNSGZRUPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-915, is a novel compound that has been developed for research purposes. It belongs to the class of benzothiophene derivatives, which have shown promising results in various fields of research. TAK-915 has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Mecanismo De Acción

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts by inhibiting the PDE2A enzyme, which leads to an increase in the levels of cyclic nucleotides such as cAMP and cGMP in the brain. These cyclic nucleotides are involved in the regulation of synaptic plasticity, neuronal signaling, and memory formation. By increasing the levels of cyclic nucleotides, 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide enhances cognitive function and memory.
Biochemical and Physiological Effects:
2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to increase the levels of cyclic nucleotides in the brain, which are involved in the regulation of synaptic plasticity and neuronal signaling. 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the PDE2A enzyme, which makes it a valuable tool for studying cyclic nucleotide signaling pathways in the brain. It has a favorable pharmacokinetic profile, which allows for easy administration and measurement of its effects. However, 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and safety profile are not yet fully understood.

Direcciones Futuras

There are several future directions for research on 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, the combination of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other drugs or therapies could be explored for potential synergistic effects. Finally, the long-term safety and efficacy of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in humans need to be further investigated before its potential clinical applications can be realized.

Métodos De Síntesis

The synthesis of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-aminobenzothiophene with butoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-methoxyethylamine to obtain the final product. The synthesis of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been optimized to yield high purity and yield.

Aplicaciones Científicas De Investigación

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential applications in the treatment of neurological disorders. It has been found to be a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which is involved in the regulation of cyclic nucleotide signaling pathways in the brain. PDE2A inhibition has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.

Propiedades

Nombre del producto

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Fórmula molecular

C23H30N2O4S

Peso molecular

430.6 g/mol

Nombre IUPAC

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H30N2O4S/c1-3-4-14-29-17-11-9-16(10-12-17)21(26)25-23-20(22(27)24-13-15-28-2)18-7-5-6-8-19(18)30-23/h9-12H,3-8,13-15H2,1-2H3,(H,24,27)(H,25,26)

Clave InChI

UDZRWHNSGZRUPX-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC

SMILES canónico

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.